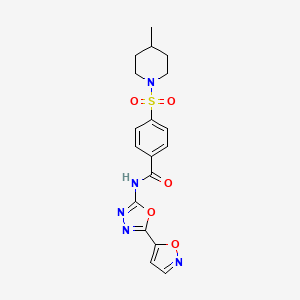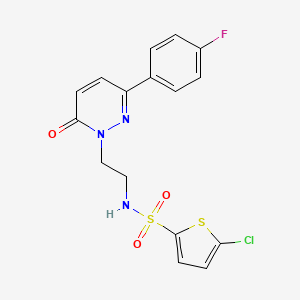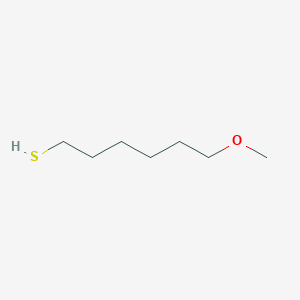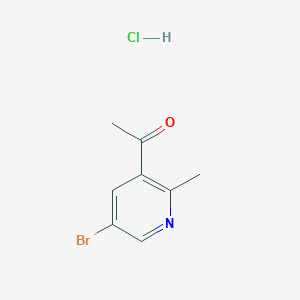
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C18H19N5O5S and its molecular weight is 417.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Anti-Tubercular Activity
- A study by Dighe et al. (2012) focused on synthesizing compounds with similar structures, evaluating their anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed potential as therapeutic agents for tuberculosis (Dighe et al., 2012).
Anticancer and Anti-Inflammatory Agents
- Research by Gangapuram & Redda (2009) involved synthesizing novel derivatives with structures akin to the compound . These derivatives were evaluated as anti-inflammatory and anti-cancer agents, indicating their therapeutic potential in these areas (Gangapuram & Redda, 2009).
Synthesis of Complexes for Chemical Analysis
- A study by Adhami et al. (2012) described the synthesis of a related compound and its complexes with Ni and Pd ions. These complexes were analyzed using various techniques, contributing to chemical and pharmaceutical research (Adhami et al., 2012).
Environmental Impact of Antibiotics
- Nödler et al. (2012) studied the transformation products of sulfamethoxazole, a related compound, under denitrifying conditions. This research is crucial in understanding the environmental impact of antibiotic contamination in water (Nödler et al., 2012).
Antimalarial Sulfonamides Against COVID-19
- Fahim & Ismael (2021) explored the reactivity and antimalarial activity of sulfonamide derivatives. Their research also evaluated the compounds' potential as COVID-19 drugs, demonstrating the versatility of these compounds in addressing various health crises (Fahim & Ismael, 2021).
Corrosion Inhibition Properties
- A study by Ammal et al. (2018) focused on the corrosion inhibition properties of derivatives for mild steel in acidic environments, highlighting the compound's potential in industrial applications (Ammal et al., 2018).
Cardiac Electrophysiological Activity
- Morgan et al. (1990) synthesized derivatives to evaluate their cardiac electrophysiological activity. These compounds demonstrated potential as class III antiarrhythmic agents (Morgan et al., 1990).
5-HT(1B/1D) Antagonists in Pharmacology
- Liao et al. (2000) synthesized and evaluated analogues as potent and selective 5-HT(1B/1D) antagonists, showing applications in neuropharmacology (Liao et al., 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5S/c1-12-7-10-23(11-8-12)29(25,26)14-4-2-13(3-5-14)16(24)20-18-22-21-17(27-18)15-6-9-19-28-15/h2-6,9,12H,7-8,10-11H2,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXKQKJQLWOQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2550320.png)

![5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2550324.png)





![N-(4-acetylphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2550333.png)
![N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2550335.png)



![N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2550341.png)
